5-Methoxy-N,N-dimethylpentan-1-amine
Description
5-Methoxy-N,N-dimethylpentan-1-amine (CAS 58390-18-4) is a secondary aliphatic amine with a linear pentane backbone. Its molecular formula is C₈H₁₉NO, and its molecular weight is 145.24 g/mol . The compound features a methoxy group (-OCH₃) at the 5th carbon of the pentan-1-amine chain and two methyl groups attached to the nitrogen atom. Limited physicochemical data are available for this compound, though its structural simplicity suggests moderate polarity and solubility in organic solvents.
Properties
CAS No. |
58390-18-4 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
5-methoxy-N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-9(2)7-5-4-6-8-10-3/h4-8H2,1-3H3 |
InChI Key |
PTHCVFHIGCRFKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N,N-dimethylpentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-methoxypentanal.
Reductive Amination: The key step in the synthesis is the reductive amination of 5-methoxypentanal with dimethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as distillation or chromatography to obtain pure 5-Methoxy-N,N-dimethylpentan-1-amine.
Industrial Production Methods
In an industrial setting, the production of 5-Methoxy-N,N-dimethylpentan-1-amine may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N,N-dimethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
5-Methoxy-N,N-dimethylpentan-1-amine is a chemical compound with a methoxy group attached to a dimethylpentan-1-amine backbone. It is a versatile compound in scientific research, especially in chemistry and biology, and serves as a scaffold for synthesizing derivatives and in pharmaceutical applications because of its properties.
Scientific Research Applications
5-Methoxy-N,N-dimethylpentan-1-amine is used across various scientific disciplines:
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Biology It is used in studies involving enzyme interactions and metabolic pathways.
- Medicine It acts as a reference standard in pharmaceutical testing and drug development.
- Industry It is used in the production of specialty chemicals and materials.
Pharmaceutical Testing
5-Methoxy-N,N-dimethylpentan-1-amine is used as a reference standard in drug development and testing. Studies on its interactions with biological systems are essential for understanding its pharmacological potential. Similar compounds have been shown to interact with serotonin receptors, leading to mood alteration and changes in perception, so investigating these interactions can provide insights into the potential therapeutic uses of this compound and its derivatives.
Chemical Reactions
5-Methoxy-4,4-dimethylpentan-1-amine undergoes different chemical reactions:
- Oxidation It can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution Nucleophilic substitution reactions are common, where the methoxy group or the amine group can be substituted with other functional groups. Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Mechanism of Action
The mechanism of action of 5-Methoxy-N,N-dimethylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of specific pathways. For example, it may interact with neurotransmitter receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with 5-Methoxy-N,N-dimethylpentan-1-amine, differing primarily in substituents or functional groups:
5-Bromo-N,N-dimethylpentan-1-amine Hydrobromide
- Molecular Formula : C₇H₁₆BrN
- Molecular Weight : 226.12 g/mol
- Key Differences: The methoxy group is replaced by a bromine atom at the 5th carbon.
5-(Cyclododecyloxy)-N,N-dimethylpentan-1-amine
- Molecular Formula: C₁₉H₃₉NO
- Molecular Weight : 297.52 g/mol
- Key Differences : A bulky cyclododecyloxy group replaces the methoxy substituent. This modification significantly enhances lipophilicity, likely influencing membrane permeability and bioavailability .
General Structural Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at C5 | Key Properties |
|---|---|---|---|---|
| 5-Methoxy-N,N-dimethylpentan-1-amine | C₈H₁₉NO | 145.24 | Methoxy (-OCH₃) | Moderate polarity, potential CNS activity |
| 5-Bromo-N,N-dimethylpentan-1-amine | C₇H₁₆BrN | 226.12 | Bromine (-Br) | Higher electronegativity, increased reactivity |
| 5-(Cyclododecyloxy)-N,N-dimethylpentan-1-amine | C₁₉H₃₉NO | 297.52 | Cyclododecyloxy | High lipophilicity, potential for lipid interactions |
Research Findings and Limitations
- Pharmacological Data: Unlike its tryptamine analogs (e.g., 5-MeO-DMT), 5-Methoxy-N,N-dimethylpentan-1-amine lacks documented psychoactive or receptor-binding studies.
- Metabolism and Toxicity : While 5-substituted tryptamines like 5-MeO-DMT are metabolized by CYP2D6 and MAO enzymes , the metabolic pathways of 5-Methoxy-N,N-dimethylpentan-1-amine remain unexplored.
- Its structural analogs (e.g., bromo and cyclododecyloxy derivatives) may serve as intermediates in organic synthesis or surfactants due to their amphiphilic properties.
Q & A
Q. What are the recommended synthetic routes for 5-Methoxy-N,N-dimethylpentan-1-amine, and how can reaction conditions be optimized for yield and purity?
A viable synthetic approach involves nucleophilic substitution of a halogenated precursor (e.g., 5-methoxypentyl bromide) with dimethylamine. Optimization includes:
- Solvent selection : Use polar aprotic solvents like DMF or acetonitrile to enhance reactivity .
- Temperature control : Maintain 50–60°C to balance reaction rate and side-product formation .
- Purification : Fractional distillation or silica-gel column chromatography (eluent: ethyl acetate/hexane) achieves >95% purity. Monitor by TLC or GC-MS .
Q. How can researchers characterize the structural and physicochemical properties of 5-Methoxy-N,N-dimethylpentan-1-amine using spectroscopic methods?
- NMR : H NMR (CDCl) identifies methoxy ( ~3.3 ppm) and dimethylamino ( ~2.2 ppm) groups. C NMR confirms quaternary carbons .
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 145.24 (CHNO) with fragmentation patterns for methoxy and amine moieties .
- IR spectroscopy : Peaks at ~2800 cm (C-H stretch) and ~1100 cm (C-O-C) validate functional groups .
Q. What experimental precautions are critical when handling 5-Methoxy-N,N-dimethylpentan-1-amine in laboratory settings?
- Safety protocols : Use fume hoods, nitrile gloves, and protective eyewear to avoid dermal/ocular exposure .
- Waste disposal : Segregate organic waste and neutralize acidic byproducts before disposal .
- Storage : Store in airtight containers under inert gas (N) at 4°C to prevent oxidation .
Advanced Research Questions
Q. What in vitro models are suitable for investigating the pharmacokinetic and metabolic pathways of 5-Methoxy-N,N-dimethylpentan-1-amine?
- Liver microsomes : Incubate with human/rat microsomes and NADPH to identify CYP450-mediated phase I metabolites. Quench reactions with acetonitrile and analyze via LC-MS/MS .
- Hepatocyte cultures : Assess phase II conjugation (e.g., glucuronidation) using cryopreserved hepatocytes. Monitor metabolite formation over 24 hours .
Q. How can researchers address analytical challenges in quantifying trace levels of 5-Methoxy-N,N-dimethylpentan-1-amine in biological matrices?
- Sample preparation : Solid-phase extraction (C18 columns) with deuterated internal standards improves recovery .
- LC-MS/MS : Use a reverse-phase C18 column (2.1 × 50 mm) with gradient elution (water/acetonitrile + 0.1% formic acid). Optimize MRM transitions for m/z 145 → 72 .
- Matrix effects : Validate with spike-recovery experiments in plasma/brain homogenates to ensure accuracy .
Q. How do structural modifications to the methoxy and dimethylamino groups influence the compound’s receptor binding affinity?
- Analog synthesis : Replace methoxy with ethoxy or halogens (e.g., Cl) to study electronic effects. Substitute dimethylamine with pyrrolidine for steric comparisons .
- Binding assays : Conduct competitive radioligand assays (e.g., H-5-HT in HEK293 cells expressing 5-HT receptors). Calculate IC values using nonlinear regression .
- Computational modeling : Perform molecular docking (AutoDock Vina) with homology models of GPCRs to predict binding poses .
Q. What strategies resolve contradictions in reported bioactivity data for 5-Methoxy-N,N-dimethylpentan-1-amine derivatives?
- Dose-response validation : Replicate studies across multiple cell lines (e.g., SH-SY5Y, PC12) to confirm EC consistency .
- Batch variability : Characterize compound purity (HPLC >99%) and exclude solvent residues (e.g., DMSO) via H NMR .
- Mechanistic studies : Use siRNA knockdown or selective inhibitors to isolate target pathways (e.g., MAPK vs. cAMP) .
Methodological Notes
- Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, moisture levels) to ensure reproducibility .
- Data interpretation : Apply multivariate analysis (PCA) to NMR/MS datasets for metabolite identification .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols for rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
